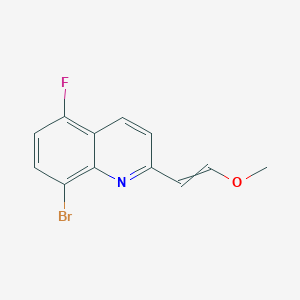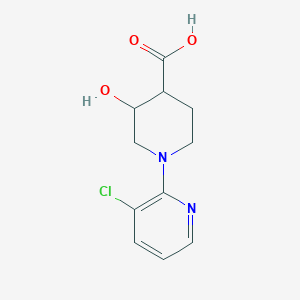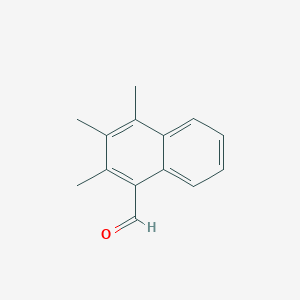
(7-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinolin-3-YL)-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinolin-3-YL)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinolin-3-YL)-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Carbamate Formation: The final step involves the reaction of the quinoline derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(7-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinolin-3-YL)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
科学的研究の応用
(7-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinolin-3-YL)-carbamic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (7-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinolin-3-YL)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 3-Fluoro-7-hydroxy-chroman-2,4-dione
- 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione
- 21-Fluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione
Uniqueness
(7-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinolin-3-YL)-carbamic acid tert-butyl ester is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the carbamic acid tert-butyl ester group enhances its stability and bioavailability, making it a valuable compound for various applications.
特性
分子式 |
C14H17FN2O3 |
|---|---|
分子量 |
280.29 g/mol |
IUPAC名 |
tert-butyl N-(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H17FN2O3/c1-14(2,3)20-13(19)17-11-6-8-4-5-9(15)7-10(8)16-12(11)18/h4-5,7,11H,6H2,1-3H3,(H,16,18)(H,17,19) |
InChIキー |
VJMQXQIJTCOVAT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C=C(C=C2)F)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione](/img/structure/B13980506.png)




![1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone](/img/structure/B13980530.png)

![2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile](/img/structure/B13980562.png)
![(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one](/img/structure/B13980563.png)
